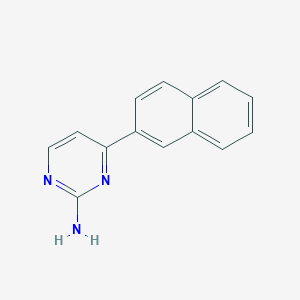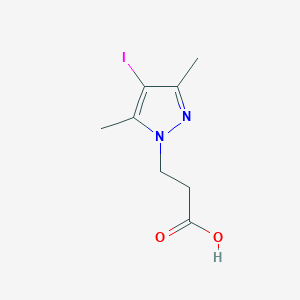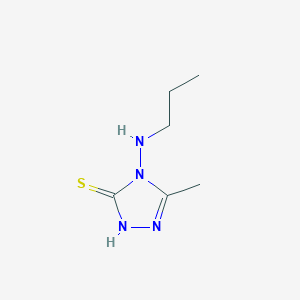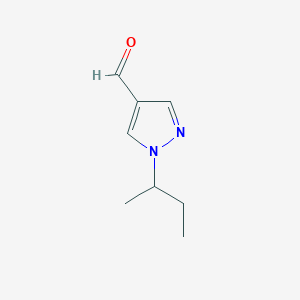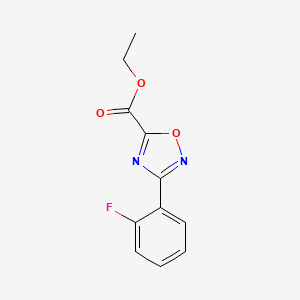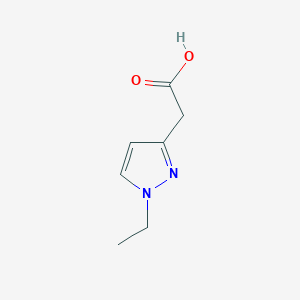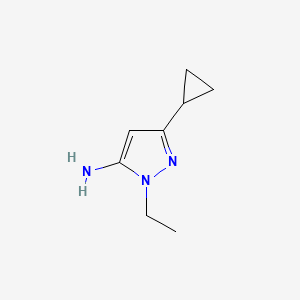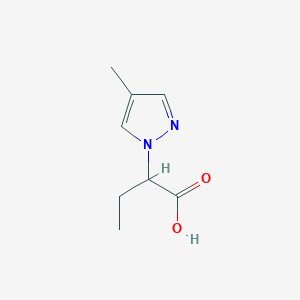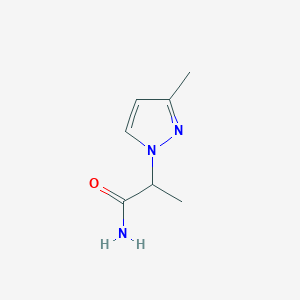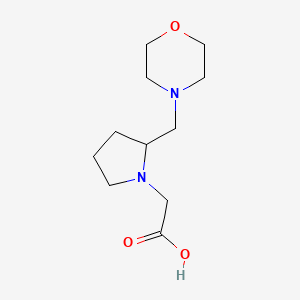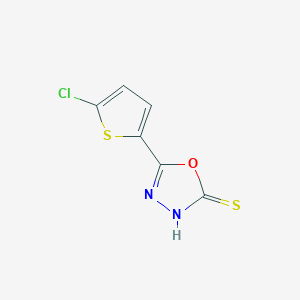
(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that may be related to various research efforts in the field of medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar compounds with difluorophenyl and pyrrol groups have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a bioisostere of an aldose reductase inhibitor, indicating that such compounds can be strategically designed for enhanced biological activity . Another study optimized the synthesis of (2,4-dinitrophenyl)(phenyl)methanone from toluene, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including NMR, IR, MS, and single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, conformation, and the presence of specific functional groups, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The related compounds have been synthesized through reactions such as substitution reactions, indicating that the functional groups present in these molecules are reactive and can be modified to produce derivatives with potentially different properties . The reactivity of such compounds can be further explored to understand the chemical reactions they may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds, which can affect its solubility and stability . The thermal properties have been studied using thermogravimetric analysis, revealing that the structure is stable within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, are also important as they can give insights into the reactivity and potential applications of the compound .
Aplicaciones Científicas De Investigación
One-Pot Synthesis Methods
- An efficient one-pot synthetic procedure was developed for pyrrole derivatives, highlighting the economic and practical value of such methods in producing compounds similar to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This approach emphasizes the importance of economical and efficient synthesis routes in chemical research (Kaur & Kumar, 2018).
Crystallographic and Conformational Analyses
- Studies involving compounds with similar molecular structures have focused on their synthesis, followed by crystallographic and conformational analyses using techniques like X-ray diffraction and density functional theory (DFT). These methods are crucial for understanding the molecular structure and properties of such compounds (Huang et al., 2021).
Biological Activity Exploration
- Research on compounds with similar structures includes exploring their potential biological activities. For example, studies on analogs have examined their antimicrobial properties, revealing the significance of molecular structure in determining biological activity (Kumar et al., 2012).
Theoretical and Computational Chemistry
- Theoretical and computational studies, like molecular docking and quantum chemical calculations, have been employed to predict the properties and potential applications of compounds with structures akin to (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These studies offer insights into the electronic structure and reactivity of such compounds (Sivakumar et al., 2021).
Material Science Applications
- The development of new monomers for creating poly(arylene ether sulfone)s demonstrates the relevance of similar difluoro aromatic ketones in material science, particularly in the context of preparing polymers with specific properties like conductivity and stability (Shi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKKKLKNJVPGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643507 |
Source


|
| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-58-1 |
Source


|
| Record name | Methanone, (2,4-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

